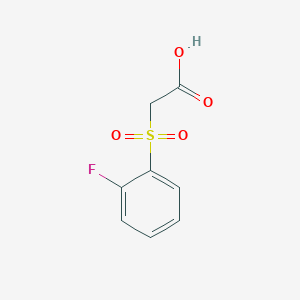

2-(2-Fluorobenzenesulfonyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzenesulfonyl)acetic acid is a chemical compound with potential relevance in various fields of chemistry and materials science. Its structure and properties are of interest for the synthesis of complex molecules and for the study of chemical reactions and interactions.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Fluorobenzenesulfonyl)acetic acid often involves reactions starting from fluorinated phenols or benzoic acids. For example, the synthesis of 2-(4-fluorophenoxy) acetic acid, a compound with structural similarities, is achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone, indicating the potential pathways for synthesizing fluorinated benzenesulfonyl compounds (Prabhuswamy et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds, like 2-(4-fluorophenoxy) acetic acid, is characterized by crystallization in the monoclinic crystal system. Detailed crystallographic data and Hirshfeld surface analysis provide insights into the intermolecular interactions and the stability of the molecular structure, which is crucial for understanding the behavior of 2-(2-Fluorobenzenesulfonyl)acetic acid in various conditions (Prabhuswamy et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions of azoxybenzenes with p-toluenesulfonic acid in acetic anhydride demonstrate the versatility of sulfonyl compounds in organic synthesis, suggesting that 2-(2-Fluorobenzenesulfonyl)acetic acid could undergo interesting transformations under similar conditions (Shimao, Fujimori, & Ōae, 1982).

Physical Properties Analysis

While specific data on 2-(2-Fluorobenzenesulfonyl)acetic acid were not found, the analysis of related fluorinated compounds reveals critical information about their physical properties, such as solubility, density, and melting points. These properties are essential for determining the compound's applicability in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of fluorinated sulfonyl compounds, including reactivity, stability, and interaction with other chemicals, are influenced by the presence of the fluorine atom and the sulfonyl group. Studies on compounds like 2-(4-fluorophenoxy) acetic acid provide valuable insights into these aspects, which can be extrapolated to understand the behavior of 2-(2-Fluorobenzenesulfonyl)acetic acid in chemical reactions and its potential applications in synthesis and material science (Prabhuswamy et al., 2021).

Scientific Research Applications

1. Solvolysis Reactions

The solvolysis reactions of certain organic compounds in the presence of fluorinated alcohols like 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoropropan-2-ol demonstrate significant π-participation, indicating a possible role for 2-(2-Fluorobenzenesulfonyl)acetic acid in similar reactions (Ferber, Gream & Wagner, 1980).

2. Electrochemical Copolymerization

Research on the electrochemical copolymerization of aniline and anilinesulfonic acids in solutions containing 2-(2-Fluorobenzenesulfonyl)acetic acid analogs suggests potential applications in the development of conducting polymers (Şahin, Pekmez & Yildiz, 2002).

3. Fluorographic Detection

Fluorographic methods using acetic acid as a solvent, which could be related to 2-(2-Fluorobenzenesulfonyl)acetic acid, have been optimized for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

4. Chemodosimeters

The development of chemodosimeters, like the ones using 2,4-dinitrobenzenesulfonyl-fluorescein, for detecting sulfide anions in aqueous solutions, could potentially be adapted for use with 2-(2-Fluorobenzenesulfonyl)acetic acid (Yang, Wang, Xu & Zhao, 2009).

5. Synthesis of Novel Compounds

2-(2-Fluorobenzenesulfonyl)acetic acid may be useful in the synthesis of unique organic compounds, such as in the treatment of azoxybenzene with p-toluenesulfonic acid (Shimao, Fujimori & Ōae, 1982).

properties

IUPAC Name |

2-(2-fluorophenyl)sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRONCAKXTYNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzenesulfonyl)acetic acid | |

CAS RN |

1152523-46-0 |

Source

|

| Record name | 2-(2-FLUOROBENZENESULFONYL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)